molecular formula C7H9F3O3 B6231385 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers CAS No. 2386541-93-9

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6231385
CAS No.: 2386541-93-9
M. Wt: 198.14 g/mol
InChI Key: IHTZQNXMNYHSNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid is a fluorinated cyclopentane derivative featuring a trifluoromethoxy (-OCF₃) group at position 3 and a carboxylic acid (-COOH) at position 1. As a mixture of diastereomers, it exists in multiple stereoisomeric forms due to the presence of chiral centers within the cyclopentane ring. The diastereomeric nature complicates purification but may offer diverse biological or chemical properties depending on the isomer ratio . Fluorinated groups like -OCF₃ are strategically employed in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity .

Properties

CAS No.

2386541-93-9

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H9F3O3/c8-7(9,10)13-5-2-1-4(3-5)6(11)12/h4-5H,1-3H2,(H,11,12)

InChI Key

IHTZQNXMNYHSNY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1C(=O)O)OC(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopentane Ring: The initial step often involves the cyclization of a suitable precursor to form the cyclopentane ring. This can be achieved through various cyclization reactions, such as the Diels-Alder reaction.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxide anion as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced catalysts, and continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentanol or cyclopentanal derivatives.

    Substitution: Formation of substituted cyclopentane derivatives with various functional groups.

Scientific Research Applications

3-(trifluoromethoxy)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(trifluoromethoxy)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogous fluorinated cycloalkane-carboxylic acids:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Diastereomer Ratio Key Properties
Target Compound : 3-(Trifluoromethoxy)cyclopentane-1-carboxylic acid C₇H₉F₃O₃ 210.14 -OCF₃, -COOH Not specified Estimated pKa: ~3.8–4.2*
3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 -CF₃, -COOH, -CH₃ (2x) Mixture Predicted density: 1.17 g/cm³
3-(Trifluoromethyl)cyclopentane-1-carboxylic acid C₇H₉F₃O₂ 182.14 -CF₃, -COOH Single isomer SMILES: C1CC(CC1C(=O)O)C(F)(F)F
N,N-Diethyl-2-(3-methoxyphenoxy)cyclopropane-1-carboxamide C₁₉H₂₁NO₃ 311.38 -OCH₃, -CONEt₂, -Ph 19:1 dr Purified via silica gel chromatography

*Estimated based on analogous carboxylic acids (e.g., cyclopentanecarboxylic acid pKa ≈ 4.7; trifluoromethoxy groups may lower pKa slightly due to electron withdrawal).

Substituent Effects on Properties

  • Trifluoromethoxy (-OCF₃) vs. This may enhance solubility in polar solvents but reduce membrane permeability in biological systems. In contrast, the -CF₃ group in 3-(trifluoromethyl)cyclopentane-1-carboxylic acid () is less polar, favoring lipophilicity .
  • For example, cyclobutane rings are more prone to ring-opening reactions under acidic or thermal conditions .

Research Findings and Data

Physical-Chemical Properties

  • Acidity : The carboxylic acid group in the target compound likely has a pKa of ~3.8–4.2, making it partially ionized at physiological pH. This contrasts with the cyclobutane derivative (), which lacks direct pKa data but may exhibit similar acidity due to analogous substituents .
  • Thermal Stability : Fluorinated cyclopentanes generally exhibit high thermal stability. For example, the cyclobutane derivative in has a predicted boiling point of 362.7°C , while the target compound’s stability would depend on diastereomer interactions.

Analytical Characterization

  • NMR and HRMS : As shown in , multi-nuclear NMR (¹H, ¹³C, ¹⁹F) and high-resolution mass spectrometry are critical for confirming structures of fluorinated diastereomers .
  • Chromatography : Reverse-phase (C-18) or ion-exchange chromatography () are effective for separating diastereomeric mixtures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.